molecular formula C8H12N2O3 B13195782 3-(Piperidin-3-yl)-1,3-oxazolidine-2,4-dione

3-(Piperidin-3-yl)-1,3-oxazolidine-2,4-dione

Cat. No.: B13195782
M. Wt: 184.19 g/mol
InChI Key: HGNKJWNXOOJBTF-UHFFFAOYSA-N
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Description

3-(Piperidin-3-yl)-1,3-oxazolidine-2,4-dione is a heterocyclic compound that features both a piperidine ring and an oxazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-3-yl)-1,3-oxazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine derivatives with oxazolidine-2,4-dione precursors under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as protection and deprotection of functional groups, cyclization, and purification. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-3-yl)-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the piperidine or oxazolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts like palladium on carbon or bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine-2,4-dione derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-(Piperidin-3-yl)-1,3-oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine and its substituted derivatives share structural similarities with 3-(Piperidin-3-yl)-1,3-oxazolidine-2,4-dione.

    Oxazolidine Derivatives: Oxazolidine-2,4-dione and its derivatives are also structurally related.

Uniqueness

This compound is unique due to the combination of the piperidine and oxazolidine-2,4-dione moieties in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

3-piperidin-3-yl-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C8H12N2O3/c11-7-5-13-8(12)10(7)6-2-1-3-9-4-6/h6,9H,1-5H2

InChI Key

HGNKJWNXOOJBTF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2C(=O)COC2=O

Origin of Product

United States

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